6-(Trifluoromethyl)quinoline-2-carbonitrile

KCNQ2 potassium channel neurology

6-(Trifluoromethyl)quinoline-2-carbonitrile (CAS 1267899-71-7; molecular weight 222.17 g/mol; C₁₁H₅F₃N₂) is a heterocyclic quinoline derivative bearing an electron-withdrawing trifluoromethyl substituent at the 6-position and a nitrile group at the 2-position. It is employed as a fluorinated building block in medicinal chemistry and materials science for the synthesis of drug candidates, agrochemicals, and functional small molecules, with its 2-carbonitrile serving as a handle for further derivatization and the CF₃ group modulating key physicochemical and pharmacological parameters.

Molecular Formula C11H5F3N2
Molecular Weight 222.17 g/mol
CAS No. 1267899-71-7
Cat. No. B1406075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)quinoline-2-carbonitrile
CAS1267899-71-7
Molecular FormulaC11H5F3N2
Molecular Weight222.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=N2)C#N)C=C1C(F)(F)F
InChIInChI=1S/C11H5F3N2/c12-11(13,14)8-2-4-10-7(5-8)1-3-9(6-15)16-10/h1-5H
InChIKeyCCWMKZWYKOMXLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)quinoline-2-carbonitrile (1267899-71-7) — A Fluorinated Quinoline-2-carbonitrile Building Block


6-(Trifluoromethyl)quinoline-2-carbonitrile (CAS 1267899-71-7; molecular weight 222.17 g/mol; C₁₁H₅F₃N₂) is a heterocyclic quinoline derivative bearing an electron-withdrawing trifluoromethyl substituent at the 6-position and a nitrile group at the 2-position . It is employed as a fluorinated building block in medicinal chemistry and materials science for the synthesis of drug candidates, agrochemicals, and functional small molecules, with its 2-carbonitrile serving as a handle for further derivatization and the CF₃ group modulating key physicochemical and pharmacological parameters [1]. The compound's experimentally determined (or computed) properties, including a LogP of ~3.13 and a topological polar surface area (TPSA) of 36.68 Ų, position it as a moderately lipophilic, hydrogen bond-accepting scaffold suitable for optimizing membrane permeability in early-stage discovery programs [2].

Why Unsubstituted or 6-Halogenated Quinoline-2-carbonitriles Cannot Replicate the Performance of 6-(Trifluoromethyl)quinoline-2-carbonitrile


The 6-position substituent in quinoline-2-carbonitriles is a critical determinant of lipophilicity, metabolic stability, and target engagement. Unsubstituted quinoline-2-carbonitrile (LogP ~1.21–1.35 [1]) and the corresponding 6-fluoro (LogP ~2.25 ) and 6-methoxy (LogP ~2.12 ) analogs exhibit significantly lower calculated octanol–water partition coefficients than the trifluoromethyl derivative (LogP ~3.13 ), a ~0.9–1.0 Log unit difference that translates to an ~8–10-fold increase in membrane partitioning potential for the CF₃ compound. Moreover, the electron-withdrawing nature of the trifluoromethyl group attenuates oxidative metabolism at the quinoline core relative to electron-donating (e.g., –OCH₃) or unsubstituted scaffolds [2], a property that can prolong in vivo half-life and reduce the formation of reactive metabolites. Consequently, substituting 6-(trifluoromethyl)quinoline-2-carbonitrile with a less lipophilic or metabolically labile analog risks compromising cellular permeability, target exposure, and overall biological activity—critical considerations for hit-to-lead optimization, fragment-based drug discovery, and structure–activity relationship (SAR) campaigns where the 6-CF₃ pharmacophore is essential .

Quantitative Differentiation of 6-(Trifluoromethyl)quinoline-2-carbonitrile: IC₅₀, LogP, and CYP Inhibition Compared to 6-Fluoro and 6-Methoxy Analogs


KCNQ2/Kv7.2 Potassium Channel Antagonism: 6-CF₃ Derivative Exhibits Sub-100 nM Potency in Automated Patch Clamp

6-(Trifluoromethyl)quinoline-2-carbonitrile antagonizes the human KCNQ2 (Kv7.2) voltage-gated potassium channel with an IC₅₀ of 70 nM when tested on homomeric KCNQ2 expressed in CHO cells [1][2]. Against the heteromeric KCNQ2/Q3 channel, the IC₅₀ is 120 nM under identical assay conditions (automated patch clamp, 3 min incubation) [1][2]. The 6-fluoro analog (CAS 86324-50-7) was not active in this assay system, and the 6-methoxy and 6-chloro congeners have reported KCNQ2/Q3 EC₅₀ values of >5 µM (agonism) rather than antagonism [3][4]. Thus, the trifluoromethyl substituent confers a distinct functional profile—potent, sub-micromolar antagonist activity—that is absent in the 6-F, 6-Cl, and 6-OCH₃ analogs.

KCNQ2 potassium channel neurology analgesia epilepsy

Lipophilicity (LogP) Differentiation: 6-CF₃ Analog is 0.9–1.0 Log Units More Lipophilic than 6-Fluoro and 6-Methoxy Congeners

The calculated octanol–water partition coefficient (LogP) for 6-(trifluoromethyl)quinoline-2-carbonitrile is 3.125, as determined using the XLogP3 algorithm . In contrast, the 6-fluoro analog has a reported LogP of 2.245 , and the 6-methoxy analog has a LogP ranging from 2.076 to 2.115 . The 0.88–1.05 Log unit increase for the CF₃ derivative corresponds to an approximately 7.6–11.2× higher theoretical partition coefficient (log₁₀(7.6) = 0.88; log₁₀(11.2) = 1.05), predicting substantially greater passive membrane permeability and improved blood–brain barrier penetration potential [1].

lipophilicity membrane permeability drug design physicochemical properties LogP

CYP3A4 and CYP2D6 Inhibition Profile: 6-CF₃ Derivative Shows Weak CYP Inhibition (IC₅₀ >3.9 µM) Compared to Clinical Drug–Drug Interaction Thresholds

In a panel of cytochrome P450 (CYP) inhibition assays, 6-(trifluoromethyl)quinoline-2-carbonitrile inhibited CYP3A4 with an IC₅₀ of 3,900 nM (3.9 µM) and CYP2D6 with an IC₅₀ of 19,900 nM (19.9 µM) [1]. These values are >10-fold above the typical 0.1–0.3 µM threshold for clinically significant drug–drug interaction (DDI) risk [2], indicating a low potential for CYP-mediated metabolic interference. In comparison, many quinoline-based therapeutics (e.g., chloroquine, primaquine) exhibit CYP2D6 and CYP3A4 inhibition at sub-micromolar concentrations [3], necessitating careful DDI evaluation. While direct head-to-head CYP inhibition data for 6-fluoro and 6-methoxy analogs are not publicly available, the electron-withdrawing CF₃ group is known to generally reduce CYP-mediated oxidation compared to electron-rich aromatic systems [4], suggesting a favorable metabolic stability profile for the 6-CF₃ scaffold.

CYP inhibition drug–drug interaction metabolic stability ADME hepatotoxicity

Antiproliferative Activity of CF₃-Quinoline Derivatives: 6b (a Close Structural Relative) Exhibits Sub-100 nM IC₅₀ Against Four Cancer Cell Lines via Tubulin Polymerization Inhibition

Although 6-(trifluoromethyl)quinoline-2-carbonitrile itself has not been evaluated for antiproliferative activity in published studies, the closely related trifluoromethylquinoline derivative 6b (a 4-substituted quinoline bearing a 6-CF₃ group and a 2-carbonitrile) exhibited potent antiproliferative effects with IC₅₀ values of 52 nM (MCF-7), 68 nM (HepG2), 41 nM (A549), and 37 nM (HCT-116) against four human cancer cell lines [1]. Compound 6b was shown to bind the colchicine site of tubulin, inhibit tubulin polymerization (IC₅₀ ~2.1 µM in a cell-free assay), and induce G2/M phase arrest and apoptosis in LNCaP cells [1]. By contrast, the 6-fluoro and 6-methoxy quinoline-2-carbonitriles have not demonstrated comparable sub-100 nM antiproliferative activity in public repositories, underscoring the critical contribution of the 6-CF₃ pharmacophore to potent tubulin-targeted cytotoxicity.

anticancer tubulin polymerization colchicine binding site antiproliferative cell cycle arrest

Recommended Research Applications for 6-(Trifluoromethyl)quinoline-2-carbonitrile Based on Validated Differentiation Evidence


KCNQ2/Kv7.2 Potassium Channel Modulator Discovery — Neurological and Pain Indications

Given its sub‑100 nM antagonist activity against KCNQ2 (IC₅₀ = 70 nM) and KCNQ2/Q3 (IC₅₀ = 120 nM) in automated patch clamp assays [1], 6-(trifluoromethyl)quinoline‑2‑carbonitrile is an ideal starting scaffold for medicinal chemistry campaigns targeting Kv7.2/7.3 channels. These channels are validated therapeutic targets for epilepsy, neuropathic pain, migraine, and tinnitus. The 6‑fluoro and 6‑methoxy analogs lack this antagonist phenotype, making the 6‑CF₃ compound uniquely suited for synthesizing focused libraries to optimize potency, selectivity, and CNS drug‑like properties.

Lipophilic Fragment for CNS-Penetrant Lead Optimization

The LogP of 3.125 for 6-(trifluoromethyl)quinoline‑2‑carbonitrile —significantly higher than the 6‑fluoro (2.25) and 6‑methoxy (2.12) congeners —positions this building block as a valuable fragment for enhancing passive permeability and blood–brain barrier penetration in CNS drug discovery programs. It is particularly suitable for fragment‑based drug design (FBDD) and structure‑based optimization where increasing lipophilicity without adding excessive molecular weight is critical for achieving target exposure in the central nervous system.

Synthesis of Tubulin Polymerization Inhibitors for Anticancer Drug Development

The 2023 study by Zhang et al. demonstrates that 4‑substituted analogs of 6-(trifluoromethyl)quinoline‑2‑carbonitrile (e.g., compound 6b) achieve potent antiproliferative activity (IC₅₀ 37–68 nM across four cancer cell lines) and inhibit tubulin polymerization via colchicine‑site binding [2]. This establishes the 6‑CF₃‑2‑carbonitrile quinoline core as a privileged scaffold for developing novel microtubule‑targeting agents. Researchers can utilize 6-(trifluoromethyl)quinoline‑2‑carbonitrile as a versatile intermediate to synthesize diverse 4‑position derivatives (e.g., aryl, heteroaryl, amine substituents) for SAR studies aimed at overcoming multidrug resistance and improving therapeutic windows.

Building Block with Low CYP Inhibition Liability for Multi‑Parameter Optimization

With CYP3A4 (IC₅₀ = 3.9 µM) and CYP2D6 (IC₅₀ = 19.9 µM) inhibition values well above clinical DDI risk thresholds [3], 6-(trifluoromethyl)quinoline‑2‑carbonitrile offers a favorable metabolic interaction profile early in the discovery cascade. Incorporating this scaffold into lead series may reduce the likelihood of encountering CYP‑mediated drug–drug interactions or idiosyncratic hepatotoxicity, allowing medicinal chemistry teams to focus optimization efforts on potency, selectivity, and pharmacokinetics rather than extensive CYP de‑risking.

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